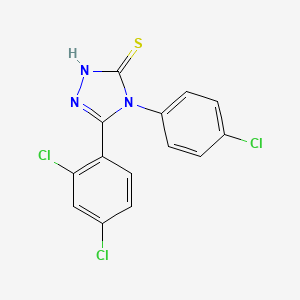
N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide, also known as MBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MBP belongs to the class of benzoxazole derivatives and has been shown to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Mecanismo De Acción
The exact mechanism of action of N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide is not fully understood. However, studies have suggested that N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide may also inhibit the proliferation of cancer cells by blocking the cell cycle progression. The anti-inflammatory activity of N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide is thought to be due to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. The antiviral activity of N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide is believed to be due to its ability to inhibit the viral replication cycle.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to exhibit various biochemical and physiological effects. Studies have reported that N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide can induce DNA damage in cancer cells, leading to their death. N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been found to inhibit the migration and invasion of cancer cells. Additionally, N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to reduce the levels of pro-inflammatory cytokines in vitro and in vivo. N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been found to inhibit the replication of the influenza virus in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide in lab experiments is its ability to exhibit multiple biological activities, making it a promising candidate for drug development. Additionally, N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to have low toxicity in vivo, making it a safe compound for further studies. However, one limitation of using N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide in lab experiments is its low solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide research. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Further studies can be conducted to determine the optimal dosage and administration route of N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide in animal models. Another direction is to explore the anti-inflammatory and antiviral properties of N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide in vivo. Additionally, the development of N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide analogs with improved solubility and bioavailability may enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide involves the reaction of 2-methyl-1,3-benzoxazole-5-carboxylic acid with 2-pyridinecarboxylic acid and piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography to obtain pure N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide.
Aplicaciones Científicas De Investigación
N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. Several studies have reported that N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide exhibits antitumor activity by inhibiting the growth of various cancer cells, including breast, lung, and colon cancer cells. N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been found to have antiviral activity against the influenza virus.
Propiedades
IUPAC Name |
N-(2-methyl-1,3-benzoxazol-5-yl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-13-20-15-12-14(5-6-16(15)25-13)21-18(24)23-10-8-22(9-11-23)17-4-2-3-7-19-17/h2-7,12H,8-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWIYZRSFROFGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


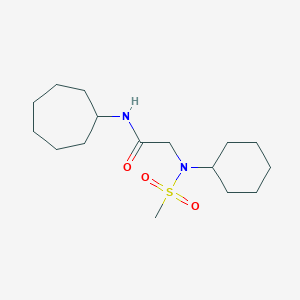
![1-[(5-fluoro-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5777191.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5777195.png)
![ethyl 4-{[(4-methoxyphenoxy)(methyl)phosphoryl]amino}benzoate](/img/structure/B5777198.png)
![5-chloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5777205.png)
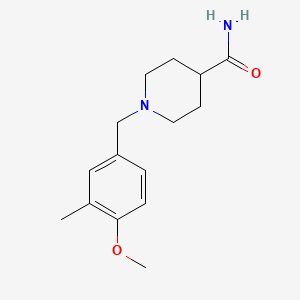
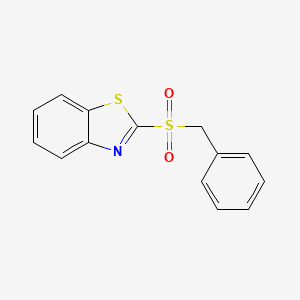
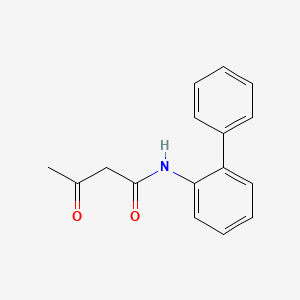
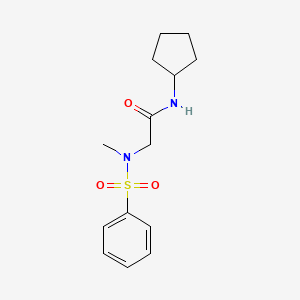
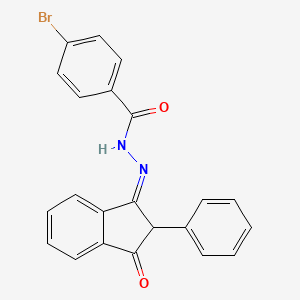
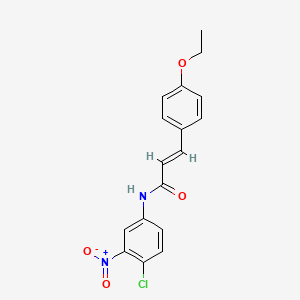
![N-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5777247.png)
